molecular formula C23H26BrN5O3S B2871916 2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine CAS No. 946214-95-5

2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine

Cat. No. B2871916
CAS RN: 946214-95-5
M. Wt: 532.46
InChI Key: QEVOZZZFIPFNDH-UHFFFAOYSA-N
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Description

2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine is a useful research compound. Its molecular formula is C23H26BrN5O3S and its molecular weight is 532.46. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of triazole, which could be structurally related to the compound , exhibit significant antimicrobial activities. The synthesis of novel 1,2,4-triazole derivatives, for instance, demonstrates potential in combating microbial infections, with some compounds displaying good or moderate activities against test microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Reactivity

Studies into the cine-amination of substituted pyrimidines, including bromopyrimidines, reveal intricate details on the reactivity and potential synthetic pathways that can be applied to related compounds. These findings provide a basis for the synthesis of substituted aminopyrimidines, exploring mechanisms and intermediates in these reactions (Rasmussen et al., 1978).

Anticancer Properties

Derivatives of carbazole, which share some functional group similarities with the compound , have been synthesized and evaluated for their biological activities, including antibacterial, antifungal, and anticancer properties. This research underscores the potential of structurally complex compounds in developing new therapeutic agents (Sharma et al., 2014).

Nanofiltration Membrane Development

Innovations in membrane technology have led to the synthesis of novel sulfonated aromatic diamine monomers for the creation of thin-film composite nanofiltration membranes. These membranes show improved water flux and dye treatment capabilities, demonstrating the application of complex compounds in environmental engineering and water treatment processes (Liu et al., 2012).

Drug Discovery and Development

Research into sulfonamides and piperazine derivatives has yielded novel compounds with high affinities for serotonin receptors, highlighting their potential as atypical antipsychotic agents. This research area exemplifies the therapeutic applications of complex chemical compounds in treating mental health disorders (Park et al., 2010).

properties

IUPAC Name

2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN5O3S/c1-3-32-20-10-9-18(24)16-21(20)33(30,31)29-13-11-28(12-14-29)23-25-17(2)15-22(27-23)26-19-7-5-4-6-8-19/h4-10,15-16H,3,11-14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVOZZZFIPFNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.